1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)- is a complex organic compound with a molecular weight of 532.57 g/mol It is known for its intricate structure, which includes a pyrrolidine ring, a benzofuro[3,2-d]pyrimidine moiety, and an isopropoxyphenyl group
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)- involves multiple stepsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuro[3,2-d]pyrimidine moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other pyrrolidinedicarboxylic acid derivatives and benzofuro[3,2-d]pyrimidine analogs. Compared to these compounds, 1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)- is unique due to its specific structural features and the presence of the isopropoxyphenyl group .
Properties
Molecular Formula |
C29H30N3O7- |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H31N3O7/c1-16(2)36-18-12-10-17(11-13-18)25-30-23-20-8-6-7-9-22(20)38-24(23)26(31-25)37-19-14-21(27(33)34)32(15-19)28(35)39-29(3,4)5/h6-13,16,19,21H,14-15H2,1-5H3,(H,33,34)/p-1/t19-,21+/m1/s1 |
InChI Key |
MMTXNFCOCXSDOW-CTNGQTDRSA-M |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H](N(C4)C(=O)OC(C)(C)C)C(=O)[O-])OC5=CC=CC=C53 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC(N(C4)C(=O)OC(C)(C)C)C(=O)[O-])OC5=CC=CC=C53 |
Origin of Product |
United States |
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